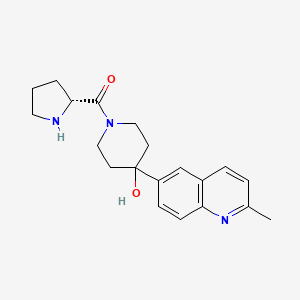![molecular formula C19H14BrN3O B5402802 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B5402802.png)
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide (BICA) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BICA has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide is not fully understood. However, it is believed that 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide exerts its effects by modulating various signaling pathways involved in cancer cell proliferation, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been shown to modulate various biochemical and physiological processes. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide is its broad-spectrum anti-cancer activity. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been shown to inhibit the growth of various cancer cell lines, making it a potential treatment for multiple types of cancer. However, one limitation of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide research. One area of interest is the development of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide and its potential therapeutic applications.
Synthesemethoden
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide can be synthesized using a multi-step process involving the reaction of 3-bromobenzyl chloride with 1H-indole-3-carboxaldehyde, followed by the addition of cyanoacetic acid and subsequent dehydration to form the final product.
Wissenschaftliche Forschungsanwendungen
3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anti-cancer properties, 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has also been shown to possess anti-inflammatory activity. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide inhibits the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Furthermore, 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide has been shown to have neuroprotective effects. 3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide protects neurons from oxidative stress and prevents neuronal death, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-[1-[(3-bromophenyl)methyl]indol-3-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O/c20-16-5-3-4-13(8-16)11-23-12-15(9-14(10-21)19(22)24)17-6-1-2-7-18(17)23/h1-9,12H,11H2,(H2,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUISBXDFOMAOT-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5402725.png)
![3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5402734.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(5-propyl-2-furyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402742.png)
![1'-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402746.png)

![N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5402751.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B5402756.png)
![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)
![1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5402769.png)
![N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5402803.png)

![2-[2-(4-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5402807.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5402811.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)